molecular formula C34H56O6 B13774347 Tetradecanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))- CAS No. 83036-62-8

Tetradecanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))-

Cat. No.: B13774347
CAS No.: 83036-62-8
M. Wt: 560.8 g/mol
InChI Key: BGJQCVCRJRMOGD-XZIFVCQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))- is a complex organic compound known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the core structure: This involves cyclization reactions to form the cyclopenta and cyclopropa rings.

    Functional group modifications: Introduction of hydroxyl, methyl, and oxo groups through various organic reactions such as oxidation and reduction.

    Esterification: The final step involves esterification to attach the tetradecanoic acid moiety.

Industrial Production Methods

Industrial production of this compound is complex and requires precise control of reaction conditions. It often involves:

    High-pressure reactors: To facilitate cyclization reactions.

    Catalysts: To increase the efficiency of functional group modifications.

    Purification steps: Including chromatography and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to oxo groups.

    Reduction: Reduction of oxo groups back to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further studied for their biological activities.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complex structure, which allows it to interact with multiple molecular targets and pathways, making it a versatile molecule for scientific research.

Properties

CAS No.

83036-62-8

Molecular Formula

C34H56O6

Molecular Weight

560.8 g/mol

IUPAC Name

[(1S,4S,5S,6R,9S,10R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadec-2-enyl] tetradecanoate

InChI

InChI=1S/C34H56O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)40-31-22(2)20-33-23(3)18-26-28(32(26,4)5)25(30(33)38)19-24(21-35)29(37)34(31,33)39/h20,23-26,28-29,31,35,37,39H,6-19,21H2,1-5H3/t23-,24?,25+,26?,28+,29-,31+,33+,34+/m1/s1

InChI Key

BGJQCVCRJRMOGD-XZIFVCQGSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(C[C@H](C2=O)[C@H]4C(C4(C)C)C[C@H]3C)CO)O)O)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(=CC23C1(C(C(CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.